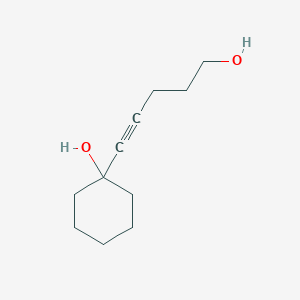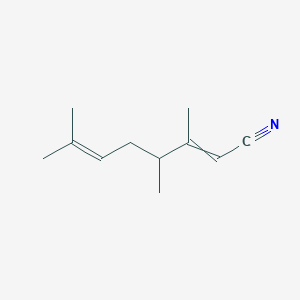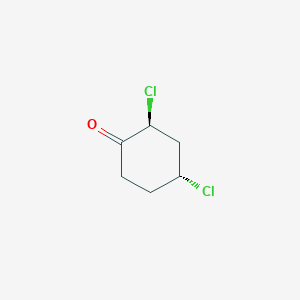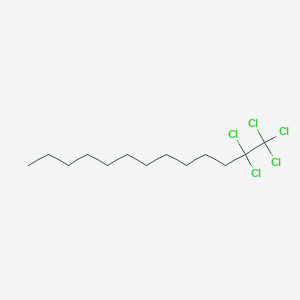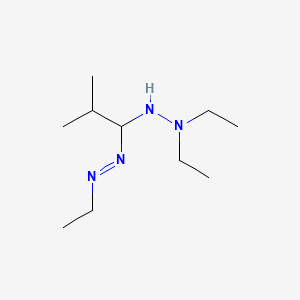
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is an organic compound with the molecular formula C10H24N4. It belongs to the class of formazans, which are known for their vivid colors and are often used as dyes or indicators in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan typically involves the reaction of hydrazine derivatives with aldehydes or ketones. One common method is the condensation of 1,5,5-triethyl-3-isopropyl-2,4-dihydro-1H-pyrazole-3-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan has several applications in scientific research:
Chemistry: Used as a dye or indicator in titrations and other analytical methods.
Biology: Employed in assays to measure cell viability and proliferation.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various chemical and biological assays. The molecular targets and pathways involved include interactions with cellular enzymes and proteins that facilitate its redox activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethyl-3-isopropyl-5,5-dimethyl-3,4-dihydroformazan
- 1-Ethyl-5,5-diisopropyl-3-methyl-3,4-dihydroformazan
- 1,5,5-Triethyl-3-methyl-3,4-dihydroformazan
Uniqueness
1,5,5-Triethyl-3-isopropyl-3,4-dihydroformazan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triethyl and isopropyl groups provide steric hindrance, affecting its reactivity and stability compared to other formazans .
Eigenschaften
CAS-Nummer |
59856-62-1 |
|---|---|
Molekularformel |
C10H24N4 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,1-diethyl-2-[1-(ethyldiazenyl)-2-methylpropyl]hydrazine |
InChI |
InChI=1S/C10H24N4/c1-6-11-12-10(9(4)5)13-14(7-2)8-3/h9-10,13H,6-8H2,1-5H3 |
InChI-Schlüssel |
URZKYFUVOOYNIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NC(C(C)C)NN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


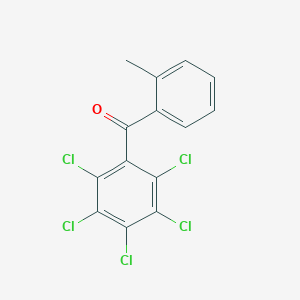
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
![2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B14615126.png)
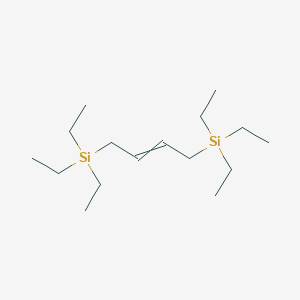
![4-[3-[3-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propylamino]propylamino]-4-oxobutanoic acid](/img/structure/B14615136.png)


![[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14615147.png)
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14615151.png)
